1-Isobutylpiperidine-4-carboxylic acid 1-Isobutylpiperidine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 901313-95-9
VCID: VC7024971
InChI: InChI=1S/C10H19NO2/c1-8(2)7-11-5-3-9(4-6-11)10(12)13/h8-9H,3-7H2,1-2H3,(H,12,13)
SMILES: CC(C)CN1CCC(CC1)C(=O)O
Molecular Formula: C10H19NO2
Molecular Weight: 185.267

1-Isobutylpiperidine-4-carboxylic acid

CAS No.: 901313-95-9

Cat. No.: VC7024971

Molecular Formula: C10H19NO2

Molecular Weight: 185.267

* For research use only. Not for human or veterinary use.

1-Isobutylpiperidine-4-carboxylic acid - 901313-95-9

Specification

CAS No. 901313-95-9
Molecular Formula C10H19NO2
Molecular Weight 185.267
IUPAC Name 1-(2-methylpropyl)piperidine-4-carboxylic acid
Standard InChI InChI=1S/C10H19NO2/c1-8(2)7-11-5-3-9(4-6-11)10(12)13/h8-9H,3-7H2,1-2H3,(H,12,13)
Standard InChI Key YMUSMYLWAKSOCO-UHFFFAOYSA-N
SMILES CC(C)CN1CCC(CC1)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-Isobutylpiperidine-4-carboxylic acid features a piperidine core (C₅H₁₁N) with two distinct functional groups: an isobutyl substituent (-CH₂CH(CH₃)₂) at the nitrogen atom and a carboxylic acid (-COOH) at the fourth carbon. This configuration confers both lipophilic and hydrophilic properties, enabling interactions with biological targets. The IUPAC name, 1-(2-methylpropyl)piperidine-4-carboxylic acid, reflects its branching pattern. The SMILES notation, CC(C)CN1CCC(CC1)C(=O)O, and InChIKey YMUSMYLWAKSOCO-UHFFFAOYSA-N, provide unambiguous representations of its stereochemistry and bonding.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number901313-95-9
Molecular FormulaC₁₀H₁₉NO₂
Molecular Weight185.27 g/mol
IUPAC Name1-(2-methylpropyl)piperidine-4-carboxylic acid
Boiling PointNot reported
Storage ConditionsDry, sealed environment

Solubility and Stability

While solubility data remain unreported, the compound’s bifunctional nature suggests moderate aqueous solubility at physiological pH, with enhanced lipid permeability from the isobutyl group. Stability under ambient conditions necessitates storage in moisture-free environments to prevent hydrolysis of the carboxylic acid group .

Synthesis and Manufacturing

Conventional Carboxylation Routes

A widely employed synthesis involves the reaction of isobutylamine with piperidine-4-carboxylic acid precursors, followed by carboxylation using carbon dioxide under catalytic conditions. This method minimizes side reactions, yielding the target compound with high selectivity. For instance, VulcanChem’s protocol utilizes Boc (tert-butoxycarbonyl) protection strategies to stabilize intermediates during carboxylation, a technique mirrored in the synthesis of analogous piperidine derivatives .

Advanced Methodologies

Recent advancements leverage microwave-assisted synthesis to reduce reaction times. Synblock’s approach employs DCM (dichloromethane) as a solvent and triethylamine as a base, achieving a 99% yield after column chromatography. Comparative studies with tert-butyl ester derivatives, such as 4-isobutyl-piperidine-1,4-dicarboxylic acid mono-tert-butyl ester (CAS 944142-61-4) , highlight the role of protective groups in optimizing reaction efficiency.

Table 2: Synthetic Protocols Comparison

ParameterVulcanChem MethodSynblock Protocol
Starting MaterialPiperidine-4-carboxylic acidIsobutylamine derivatives
CatalystCO₂ with Lewis acidTriethylamine
SolventNot specifiedDichloromethane
YieldHigh (quantitative)98% purity (NLT)

Applications in Medicinal Chemistry

Drug Intermediate Utility

1-Isobutylpiperidine-4-carboxylic acid is pivotal in constructing 5-substituted isoindoline scaffolds, which exhibit activity against neurodegenerative and inflammatory disorders. Its carboxylic acid group enables conjugation with amines or alcohols, forming amide or ester bonds critical for pharmacokinetic optimization. For example, coupling with aryl halides via Suzuki-Miyaura cross-coupling has generated candidates with enhanced blood-brain barrier permeability.

Therapeutic Target Exploration

Analytical Characterization

Spectroscopic Profiling

Nuclear magnetic resonance (NMR) spectroscopy confirms the compound’s structure, with characteristic peaks for the piperidine ring (δ 1.4–2.8 ppm) and carboxylic acid proton (δ 12.1 ppm) . High-resolution mass spectrometry (HRMS) validates the molecular ion at m/z 185.267 [M+H]⁺.

Future Perspectives

Synthetic Innovations

Future research should explore enzymatic carboxylation using carbonic anhydrase mimics to enhance stereoselectivity. Additionally, flow chemistry systems could improve scalability for industrial production.

Therapeutic Development

Collaborative efforts between academia and industry are needed to evaluate the compound’s efficacy in animal models of chronic pain and cancer. Structure-activity relationship (SAR) studies could identify analogs with improved receptor selectivity and metabolic stability.

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